![molecular formula C20H21N3O6S B4899340 ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4899340.png)
ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate
説明
Ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, also known as EAB, is a chemical compound that has been widely used in scientific research. EAB is a potent and selective inhibitor of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins.
作用機序
Ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate inhibits the proteasome by binding to the active site of the 20S proteasome, which is the catalytic core of the proteasome. This compound binds to the β5 subunit of the 20S proteasome and prevents the degradation of proteins that are targeted for degradation by the proteasome. This leads to the accumulation of ubiquitinated proteins in the cell, which can ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by inhibiting the proteasome-mediated degradation of proteins that are involved in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in lab experiments is its high potency and selectivity as a proteasome inhibitor. This makes this compound a valuable tool for studying the proteasome and its role in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce cell death in both cancer and non-cancer cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in scientific research. One direction is the development of this compound-based anti-cancer drugs. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its potential as an anti-cancer drug. Another direction is the use of this compound in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a treatment for neurodegenerative disorders. Finally, the use of this compound in combination with other drugs or therapies is another future direction. This compound has been shown to enhance the efficacy of certain chemotherapeutic drugs, and further studies are needed to determine its potential in combination therapies.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of the proteasome that has been widely used in scientific research. This compound has shown promising results in inducing apoptosis in cancer cells and has potential as an anti-cancer drug. This compound has also shown neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative disorders and autoimmune diseases. However, the potential toxicity of this compound limits its use in certain experiments. Further studies are needed to determine the full potential of this compound in scientific research and its potential as a therapeutic agent.
科学的研究の応用
Ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been extensively used in scientific research as a tool to study the proteasome and its role in various cellular processes. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. This makes this compound a potential candidate for the development of anti-cancer drugs. This compound has also been used to study the role of the proteasome in various diseases such as neurodegenerative disorders, autoimmune diseases, and viral infections.
特性
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[(4-sulfamoylphenyl)methylamino]pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-29-20(26)14-5-7-15(8-6-14)23-18(24)11-17(19(23)25)22-12-13-3-9-16(10-4-13)30(21,27)28/h3-10,17,22H,2,11-12H2,1H3,(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUSYGMVANURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)

![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4899268.png)
![(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)
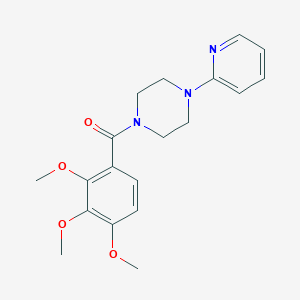

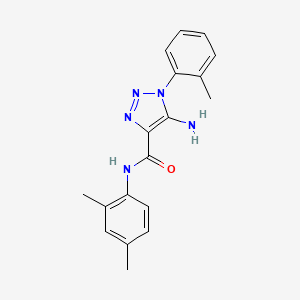
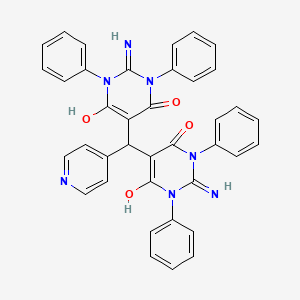
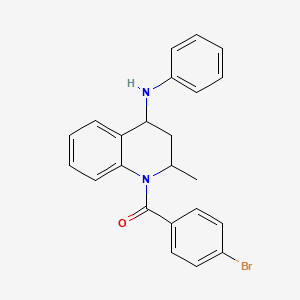
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)
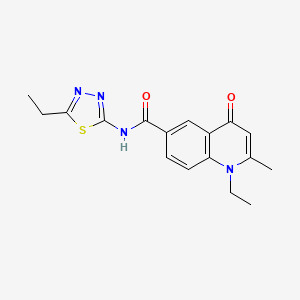
![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)
